![molecular formula C18H14N4O B14244574 Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- CAS No. 393856-07-0](/img/structure/B14244574.png)
Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- is a complex organic compound with significant interest in various scientific fields This compound features a phenol group substituted with a pyrimidine ring, which is further modified with an amino group and a phenylethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Phenylethynyl Group: The phenylethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the pyrimidine ring.
Attachment of the Phenol Group: The final step involves the attachment of the phenol group through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the phenol and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of nitro groups yields amines.
Applications De Recherche Scientifique
Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- involves its interaction with specific molecular targets. The phenylethynyl group allows for π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-amino-: This compound lacks the pyrimidine and phenylethynyl groups, making it less complex and with different reactivity.
Phenol, 4-[[2-amino-4-pyrimidinyl]amino]-: This compound lacks the phenylethynyl group, which affects its ability to participate in π-π stacking interactions.
Uniqueness
Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- is unique due to the presence of both the phenylethynyl and pyrimidine groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific applications.
Propriétés
Numéro CAS |
393856-07-0 |
|---|---|
Formule moléculaire |
C18H14N4O |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
4-[[2-amino-5-(2-phenylethynyl)pyrimidin-4-yl]amino]phenol |
InChI |
InChI=1S/C18H14N4O/c19-18-20-12-14(7-6-13-4-2-1-3-5-13)17(22-18)21-15-8-10-16(23)11-9-15/h1-5,8-12,23H,(H3,19,20,21,22) |
Clé InChI |
SGZBNQPPAJMQDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CN=C(N=C2NC3=CC=C(C=C3)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


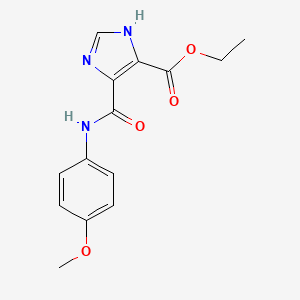
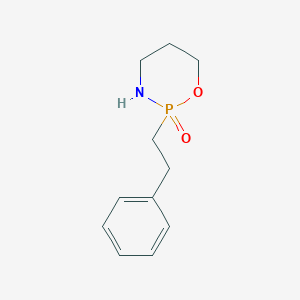

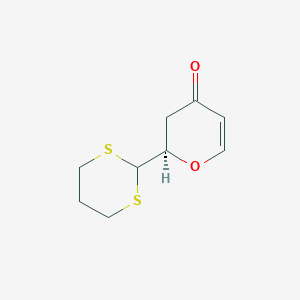

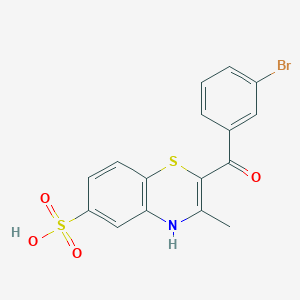
![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)

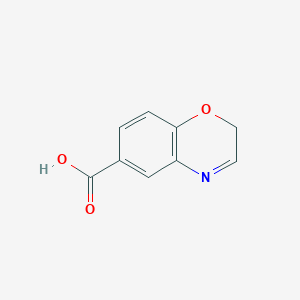
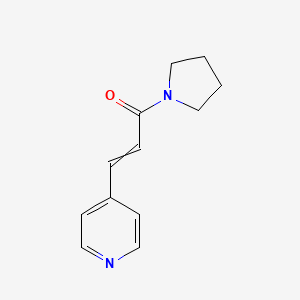
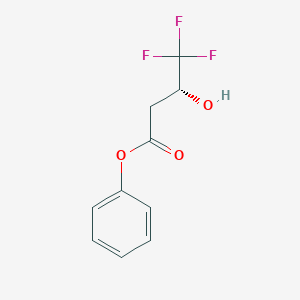
![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
